Eluxadoline

IBS-D Clinical Trial Loperamide

First-in-class, locally-acting mixed opioid modulator: µOR agonist (Ki=1.8 nM), κOR agonist (Ki=55 nM), δOR antagonist (Ki=430 nM). Minimal oral bioavailability (<1%) and negligible CNS penetration distinguish it from loperamide, ensuring gut-restricted pharmacology with low abuse liability. Validated pharmacological probe for µOR-δOR heteromer studies in the enteric nervous system. Clinically proven in Phase 4 RELIEF trial for loperamide-refractory IBS-D. Benchmark for next-generation peripherally-restricted therapeutic design. Sourced for SAR, clinical trial, and HEOR comparative effectiveness research.

Molecular Formula C32H35N5O5
Molecular Weight 569.6 g/mol
CAS No. 864821-90-9
Cat. No. B110093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEluxadoline
CAS864821-90-9
Synonyms5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic Acid;  JNJ 27018966;  Viberzi; 
Molecular FormulaC32H35N5O5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N
InChIInChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1
InChIKeyQFNHIDANIVGXPE-FNZWTVRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Eluxadoline (CAS 864821-90-9): A First-in-Class Mixed Opioid Receptor Modulator for Targeted Gastrointestinal Research


Eluxadoline (Viberzi®, Truberzi®) is a first-in-class, locally-acting small molecule that functions as a mixed µ-opioid receptor (µOR) agonist, κ-opioid receptor (κOR) agonist, and δ-opioid receptor (δOR) antagonist [1]. It was approved by the FDA in 2015 for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) in adults [1]. The compound has a molecular formula of C32H35N5O5 and a molecular weight of 569.65 g/mol . Its unique pharmacological profile is defined by high binding affinity for human µOR (Ki = 1.8 nM) and significantly lower affinity for human δOR (Ki = 430 nM), with additional activity at the κOR (Ki = 55 nM in guinea pig cerebellum) [2].

Eluxadoline's Unique Receptor Signature and Pharmacokinetic Profile Preclude Simple Substitution with Loperamide or Other Antidiarrheal Agents


Eluxadoline cannot be simply interchanged with in-class compounds like loperamide or other opioid receptor modulators due to its distinct tripartite mechanism (µOR/κOR agonism with δOR antagonism) [1]. This unique profile translates to differential effects on gastrointestinal (GI) transit and visceral pain, as demonstrated in direct comparative studies. Furthermore, eluxadoline's minimal oral bioavailability (<1%) and lack of significant central nervous system (CNS) penetration at therapeutic doses [2] differentiate it from other opioids that carry higher risks of CNS-mediated adverse effects and abuse potential [3]. The quantitative evidence below establishes eluxadoline's specific, non-interchangeable profile against relevant comparators.

Quantitative Differentiation of Eluxadoline: Comparative Efficacy, Selectivity, and Tolerability Data


Superior Efficacy in Loperamide-Inadequate Responders: The RELIEF Phase 4 Study

In a Phase 4 trial (RELIEF) specifically designed for IBS-D patients with inadequate symptom control on prior loperamide, eluxadoline demonstrated significant superiority over placebo [1]. The primary composite responder endpoint (≥40% improvement in worst abdominal pain and Bristol Stool Scale score <5 on ≥50% of days) was achieved by 22.7% of patients on eluxadoline 100 mg BID compared to 10.3% on placebo (P = 0.002) [1]. This directly addresses the clinical gap for patients who do not respond adequately to loperamide, the standard first-line antidiarrheal.

IBS-D Clinical Trial Loperamide Efficacy Composite Responder

Enhanced Potency and Efficacy in Preclinical Diarrhea Model Compared to Loperamide

In a comparative preclinical study, eluxadoline was more potent than loperamide in activating G-protein and β-arrestin signaling in cells expressing µOR [1]. More importantly, in a castor oil-induced diarrhea model, eluxadoline demonstrated greater efficacy (i.e., a stronger anti-diarrheal effect) than loperamide in wild-type mice [1]. This suggests a fundamental difference in the functional outcomes of these two agents, potentially driven by eluxadoline's unique interaction with µOR-δOR heteromers [1].

Preclinical Diarrhea Model Loperamide Potency Castor Oil

Defined, High Selectivity for Peripheral Opioid Receptors

Eluxadoline exhibits a defined and high degree of selectivity for its target opioid receptors, a key differentiator from less selective or purely µ-agonist compounds like loperamide [1]. Its binding affinity (Ki) for the human µ-opioid receptor (µOR) is 1.8 nM, which is approximately 240-fold higher than its affinity for the human δ-opioid receptor (δOR, Ki = 430 nM) [1]. This selective profile, combined with agonism at the κ-opioid receptor (κOR, Ki = 55 nM in guinea pig), is fundamental to its unique therapeutic effect of normalizing bowel function and reducing pain without causing significant constipation [2].

Binding Affinity Selectivity µ-Opioid Receptor δ-Opioid Receptor κ-Opioid Receptor

Low Oral Bioavailability and Absence of CNS Effects at Therapeutic Doses

Eluxadoline is designed for local action in the GI tract, with very low oral bioavailability (estimated at <1%) [1]. This is a critical differentiator from many other opioid receptor agonists that are well-absorbed and can cause CNS-mediated adverse effects. In an abuse liability study in recreational opioid users, oral doses of eluxadoline up to 1,000 mg did not produce significant pupillary constriction or drug liking, confirming its lack of meaningful CNS activity at and far above therapeutic doses (75-100 mg BID) [1]. In contrast, loperamide is a P-glycoprotein substrate that, while also peripherally acting, can cross the blood-brain barrier at high doses or when co-administered with P-gp inhibitors, leading to CNS effects [2].

Pharmacokinetics Bioavailability CNS Penetration Abuse Liability Safety

High-Value Applications of Eluxadoline in Research and Industry


Investigating µOR-δOR Heteromer Function in GI Physiology

Researchers studying the functional role of µOR-δOR heteromers in the enteric nervous system can utilize eluxadoline as a selective pharmacological probe. Its unique signaling profile at these heteromers, which differs from that of loperamide, makes it an invaluable tool for dissecting the molecular mechanisms underlying GI motility and visceral pain [1]. The quantitative binding and functional data provide a precise foundation for experimental design.

Clinical Trial Design for Loperamide-Refractory IBS-D

The RELIEF Phase 4 study provides a robust, evidence-based rationale for designing clinical trials that specifically enroll IBS-D patients with an inadequate response to loperamide. Eluxadoline's demonstrated efficacy in this population [1] supports its use as a targeted intervention and can guide power calculations, endpoint selection, and patient stratification strategies for future studies.

Development of Novel, Gut-Restricted Opioid Modulators

Eluxadoline's pharmacokinetic profile—with its extremely low oral bioavailability and lack of CNS penetration—serves as a benchmark for the development of next-generation, gut-restricted therapeutics. Medicinal chemists and pharmacologists can use eluxadoline's structure-activity relationship (SAR) and ADME data [2] to design new chemical entities with similar or improved peripheral selectivity, aiming to minimize systemic side effects and abuse potential.

Comparative Effectiveness Research in IBS-D

For health economics and outcomes research (HEOR) and comparative effectiveness studies, eluxadoline offers a well-characterized comparator against other IBS-D treatments such as rifaximin, alosetron, and loperamide. Its specific efficacy data (e.g., composite responder rates, odds ratios) [1] allow for robust meta-analyses and network meta-analyses to inform clinical guidelines and formulary decisions.

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